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Compound of Interest

Compound Name: 4,4-Dimethoxybutan-2-ol

Cat. No.: B042899

Note to the reader: The spectroscopic data presented in this document pertains to 4,4-
Dimethoxybutan-2-one. Extensive database searches yielded substantial information for this
ketone derivative, while specific data for 4,4-Dimethoxybutan-2-ol was not readily available,
suggesting a possible misnomer in the initial query. This guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for the more commonly documented 4,4-Dimethoxybutan-2-one, intended for researchers,
scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections provide a detailed summary of the available spectroscopic data for 4,4-
Dimethoxybutan-2-one, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While *H and 3C NMR spectra for 4,4-Dimethoxybutan-2-one are documented in various
databases, specific, detailed peak assignments with chemical shifts and coupling constants are
not consistently published in readily accessible literature. The expected proton and carbon
environments are outlined below.

IH NMR (Proton NMR): The *H NMR spectrum of 4,4-Dimethoxybutan-2-one is expected to
show distinct signals corresponding to the methyl protons of the acetyl group, the methylene
protons adjacent to the carbonyl and acetal groups, the methine proton of the acetal, and the
equivalent methoxy protons.
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13C NMR (Carbon-13 NMR): The 13C NMR spectrum will exhibit signals for the carbonyl carbon,
the acetal carbon, the methylene carbon, the acetyl methyl carbon, and the methoxy carbons.
The carbonyl carbon signal is typically found in the downfield region of the spectrum (around
190-215 ppm)[1].

Infrared (IR) Spectroscopy

The infrared spectrum of 4,4-Dimethoxybutan-2-one displays characteristic absorption bands
that are indicative of its functional groups. A notable feature is the strong carbonyl (C=0)
stretch.

Functional Group
Wavenumber (cm~12) . Reference
Assignment

2943, 2834 C-H stretching (alkane) [2]
1722 C=0 stretching (ketone) [2]
1367 C-H bending (methyl) [2]
1124, 1086 C-O stretching (acetal) [2]
544 - 2]

Table 1: Characteristic Infrared Absorption Bands for 4,4-Dimethoxybutan-2-one.

Mass Spectrometry (MS)

Mass spectrometry data reveals the fragmentation pattern of 4,4-Dimethoxybutan-2-one upon
ionization, which is crucial for structural elucidation. The data presented below was obtained
via Electron lonization (EI).
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Mass-to-Charge Relative Intensity .
. Putative Fragment Reference

Ratio (m/z) (%)

43 99.99 [CHsCOJ* [3]

75 45.99 [CH(OCHs3)2]* [3]

15 13.54 [CH3]* [3]

47 11.47 [CH20CH3]* [3]

31 10.98 [OCHs]* [3]

Table 2: Key Mass Spectrometry Fragmentation Data for 4,4-Dimethoxybutan-2-one.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These are based on standard methodologies for the analysis of organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4,4-Dimethoxybutan-2-one is dissolved in a deuterated
solvent (e.g., CDCIs). A small amount of a reference standard, such as tetramethylsilane
(TMS), is added for chemical shift calibration.

Instrumentation: The prepared sample is placed in an NMR tube and inserted into the
spectrometer.

Data Acquisition: For tH NMR, the spectrometer is set to the appropriate frequency for
protons. For 13C NMR, the frequency is adjusted for carbon-13 nuclei. Standard pulse
sequences are used to acquire the spectra.

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the
TMS signal at O ppm.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like 4,4-Dimethoxybutan-2-one, a thin film is
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
the sample is placed directly on the ATR crystal.

Instrumentation: The sample is placed in the IR spectrometer.

Data Acquisition: A beam of infrared radiation is passed through the sample. The detector
measures the amount of light transmitted at different wavenumbers. A background spectrum
is typically run first and subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber is plotted.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for volatile compounds, which separates the sample from any
impurities. The sample is then vaporized.[4]

lonization: The vaporized sample molecules are bombarded with a high-energy electron
beam (Electron lonization - El), causing them to lose an electron and form positively charged
ions (molecular ions).[4][5] These ions can then fragment into smaller, characteristic ions.[4]

Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on
their mass-to-charge (m/z) ratio.[4][5] Lighter ions are deflected more than heavier ones.

Detection: A detector records the abundance of ions at each m/z value, generating a mass
spectrum.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 4,4-Dimethoxybutan-2-one.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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